molecular formula C7H4FIO B1344340 2-Fluoro-3-iodobenzaldehyde CAS No. 146137-83-9

2-Fluoro-3-iodobenzaldehyde

Cat. No.: B1344340
CAS No.: 146137-83-9
M. Wt: 250.01 g/mol
InChI Key: PJINTMYHQOGFTQ-UHFFFAOYSA-N
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Description

Significance of Fluorine and Iodine Substituents in Aromatic Systems for Synthetic Utility

The incorporation of fluorine and iodine atoms into aromatic systems imparts unique and highly desirable properties for synthetic applications. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the acidity of nearby protons and the reactivity of adjacent functional groups. This electronic modulation can also enhance the metabolic stability and binding affinity of drug candidates, making fluorinated motifs highly sought after in medicinal chemistry.

Iodine, on the other hand, is the largest and most polarizable of the common halogens. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various nucleophilic substitution and cross-coupling reactions. This high reactivity allows for the facile introduction of a wide range of substituents at the iodinated position, providing a powerful tool for molecular diversification. The combination of both fluorine and iodine on the same aromatic ring, as in 2-Fluoro-3-iodobenzaldehyde, offers a unique platform for orthogonal synthetic strategies, where each halogen can be selectively addressed under different reaction conditions.

Overview of Aryl Halides as Building Blocks in Cross-Coupling Reactions

Aryl halides are indispensable building blocks in modern organic synthesis, largely due to their participation in a variety of transition metal-catalyzed cross-coupling reactions. These reactions, which include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. scielo.brnih.gov The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F, which is a consequence of the decreasing bond strength down the halogen group. scielo.br This differential reactivity allows for selective transformations of polyhalogenated aromatic compounds. For instance, in a molecule containing both iodine and fluorine, the iodine can be selectively coupled while leaving the fluorine atom intact for subsequent manipulations.

Contextualization of this compound within Contemporary Organic Chemistry

This compound is a prime example of a multifunctional building block in contemporary organic chemistry. innexscientific.com Its structure incorporates an aldehyde group, a reactive site for nucleophilic addition and condensation reactions, and two different halogen atoms at strategic positions. The ortho-fluoro substituent can influence the conformation and reactivity of the aldehyde group, while the meta-iodo substituent provides a reactive handle for cross-coupling reactions. This unique combination of functional groups makes this compound a valuable precursor for the synthesis of complex heterocyclic compounds and other highly substituted aromatic derivatives. smolecule.com The interplay between the electronic effects of the fluorine and iodine atoms, along with the reactivity of the aldehyde, allows for a high degree of control and versatility in synthetic design.

Emerging Research Frontiers for Fluorine- and Iodine-Containing Organic Compounds

The development of novel fluorine- and iodine-containing organic compounds continues to push the boundaries of chemical synthesis and materials science. Researchers are exploring the use of these compounds in the design of advanced materials with unique electronic and photophysical properties. For example, the incorporation of fluorine can enhance the electron-accepting ability and stability of organic semiconductors. smolecule.com Furthermore, the strategic placement of iodine atoms allows for the construction of complex, multi-dimensional structures through halogen bonding interactions. researchgate.net In medicinal chemistry, there is a growing interest in using these building blocks for the synthesis of new therapeutic agents with improved efficacy and pharmacokinetic profiles. nih.gov The development of new catalytic methods for the selective functionalization of fluoro- and iodo-substituted aromatics is also an active area of research, promising to further expand the synthetic utility of these versatile compounds. beilstein-journals.org

Synthesis and Spectroscopic Characterization of this compound

The synthesis of this compound can be approached through several synthetic routes, often involving the strategic introduction of the halogen and aldehyde functionalities. A common strategy involves the functionalization of a pre-existing fluorinated aromatic compound. For instance, a plausible route could start from 2-fluoroanisole, which can be iodinated at the 3-position. Subsequent demethylation to the corresponding phenol, followed by a formylation reaction, would yield the desired product. Another approach could involve the direct iodination of 2-fluorobenzaldehyde (B47322), although this may lead to a mixture of regioisomers. A more controlled synthesis could start from 2-fluoro-3-iodobenzoic acid, which can be reduced to the corresponding alcohol and then oxidized to the aldehyde. smolecule.com

A related synthesis for the isomeric 4-fluoro-3-iodobenzaldehyde (B1311838) has been reported, which involves a five-step sequence starting from 4-fluorobenzoic acid. This process includes nitration, reduction of the nitro group to an amine, further reduction to an alcohol, iodination, and finally oxidation to the aldehyde. google.com A more efficient one-step procedure for the same isomer involves the direct iodination of 4-fluorobenzaldehyde (B137897) with N-iodosuccinimide in an acidic medium. google.com

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data for this compound
Technique Expected Features
¹H NMR The proton spectrum is expected to show signals for the aromatic protons and the aldehydic proton. The aldehydic proton should appear as a singlet or a doublet (due to coupling with the ortho-fluorine) in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings.
¹³C NMR The carbon spectrum will show distinct signals for each of the seven carbon atoms. The carbonyl carbon of the aldehyde will be in the downfield region (around 190 ppm). The carbon atoms attached to fluorine and iodine will show characteristic shifts and coupling patterns (C-F coupling).
¹⁹F NMR The fluorine spectrum will display a single resonance, the chemical shift of which is indicative of its electronic environment. This signal may be split by coupling to adjacent protons. jeolusa.com
IR Spectroscopy The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the range of 1700-1720 cm⁻¹. Other characteristic bands will include C-H stretching and bending vibrations for the aromatic ring and the aldehyde, as well as absorptions corresponding to the C-F and C-I bonds.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (250.01 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom. Fragmentation patterns will likely involve the loss of the aldehyde group (CHO), iodine, and fluorine atoms.

This table is based on general spectroscopic principles and data for analogous compounds. beilstein-journals.orgchemicalbook.comchemicalbook.comunits.it

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the aldehyde, the fluorine substituent, and the iodine substituent.

Reactivity of the Aldehyde Group

The aldehyde group is a versatile functional handle that can participate in a wide range of chemical transformations. It can be oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo nucleophilic addition reactions with various carbon and heteroatom nucleophiles. The presence of the ortho-fluoro substituent can influence the electrophilicity and steric accessibility of the aldehyde carbonyl, potentially affecting the rates and outcomes of these reactions.

Reactivity of the Halogen Substituents

The fluorine and iodine atoms on the aromatic ring exhibit distinct reactivities, allowing for selective functionalization.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, the more labile carbon-iodine bond is expected to be the primary site of reaction, allowing for the selective introduction of an aryl or vinyl group at the 3-position while preserving the fluorine atom. The reaction typically employs a palladium catalyst, a base, and an organoboron reagent. nih.govd-nb.infomdpi.com

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by reacting an aryl halide with a terminal alkyne. Similar to the Suzuki coupling, the reaction with this compound is expected to occur selectively at the C-I bond. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. doi.orgrsc.orgorganic-chemistry.orgrsc.orgorganic-chemistry.org

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. For this compound, the reaction would likely proceed at the iodinated position to introduce an alkenyl substituent. Palladium catalysts are commonly used for this transformation. nih.govinnexscientific.comsmolecule.comeiu.edumdpi.com

Molecular Structure and Crystallography

For this compound, the key structural parameters would include the bond lengths and angles of the benzene (B151609) ring, the aldehyde group, and the carbon-halogen bonds. The planarity of the benzaldehyde (B42025) moiety and the orientation of the aldehyde group relative to the ring are also important features. It is expected that the presence of the ortho-fluoro substituent may lead to a specific preferred conformation of the aldehyde group due to steric and/or electrostatic interactions.

Expected Crystallographic Data for this compound
Parameter Expected Value/Feature
Crystal System Likely to be monoclinic or orthorhombic, as is common for many substituted benzenes.
Space Group Dependent on the packing arrangement and symmetry elements.
C-C Bond Lengths (Aromatic) In the range of 1.37-1.40 Å.
C-H Bond Lengths (Aromatic) Approximately 0.93-0.96 Å.
C=O Bond Length Around 1.21 Å.
C-CHO Bond Length Approximately 1.48 Å.
C-F Bond Length Around 1.35 Å.
C-I Bond Length Around 2.10 Å.
Intermolecular Interactions Potential for C-H···O and C-H···F hydrogen bonds, as well as C-I···O and C-I···F halogen bonds, which would influence the crystal packing.

This table is based on typical bond lengths and crystallographic data for analogous halogenated benzaldehydes. researchgate.netchemchart.com

Comparative Analysis with Other Halogenated Benzaldehydes

The reactivity of this compound can be better understood by comparing it with other halogenated benzaldehydes.

Comparison with 2-Fluorobenzaldehyde

2-Fluorobenzaldehyde lacks the iodo substituent, making it less reactive in cross-coupling reactions that target the C-X bond. The primary reactive site is the aldehyde group, and its reactivity is influenced by the ortho-fluoro group. Studies have shown that the ortho-fluoro substituent can affect the rate of enzymatic oxidation compared to the para-isomer.

Comparison with 3-Iodobenzaldehyde (B1295965)

3-Iodobenzaldehyde possesses the reactive iodo group but lacks the fluorine substituent. The absence of the ortho-fluoro group means that the reactivity of the aldehyde is not modulated by its electronic and steric effects. The primary utility of 3-iodobenzaldehyde lies in its application in cross-coupling reactions at the 3-position. researchgate.net

Comparison with Dihalogenated Benzaldehydes

Compared to dihalogenated benzaldehydes with identical halogens (e.g., 2,3-dichlorobenzaldehyde), this compound offers the advantage of orthogonal reactivity. The significant difference in the reactivity of the C-F and C-I bonds allows for selective functionalization, which is more challenging to achieve with two identical halogen atoms.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJINTMYHQOGFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 2 Fluoro 3 Iodobenzaldehyde

Strategies for Regioselective Iodination in Fluorobenzaldehydes

Achieving the desired 2-fluoro-3-iodo substitution pattern on a benzaldehyde (B42025) molecule requires overcoming the challenges posed by the directing effects of the existing substituents. The fluorine atom and the aldehyde group both influence the regioselectivity of electrophilic aromatic substitution. Consequently, specialized synthetic methods are employed to ensure the iodine atom is introduced at the correct position.

Palladium-Catalyzed Ortho-Iodination Approaches

Palladium-catalyzed C-H activation has emerged as a powerful tool for the regioselective halogenation of aromatic compounds. In this approach, a directing group is often employed to guide the palladium catalyst to a specific C-H bond, typically in the ortho position. For the synthesis of 2-Fluoro-3-iodobenzaldehyde from 2-fluorobenzaldehyde (B47322), the aldehyde group itself can be converted into a directing group, such as an oxime. This strategy allows for the selective iodination at the C3 position. The general mechanism involves the coordination of the directing group to the palladium catalyst, followed by cyclometalation to form a palladacycle. Subsequent reaction with an iodinating agent, such as N-iodosuccinimide (NIS), leads to the desired ortho-iodinated product.

N-Iodosuccinimide Mediated Iodination in Acidic Media

Direct electrophilic iodination of fluorobenzaldehydes can be achieved using N-iodosuccinimide (NIS) as the iodine source. The reactivity of NIS is significantly enhanced in the presence of a strong acid, such as sulfuric acid or trifluoroacetic acid. The acidic medium protonates NIS, generating a more potent electrophilic iodine species. While the fluorine atom is a weak ortho-, para-director and the aldehyde group is a meta-director, the reaction conditions can be optimized to favor iodination at the position ortho to the fluorine and meta to the aldehyde group, yielding this compound. However, achieving high regioselectivity can be challenging, and mixtures of isomers may be formed.

Directed Metalation Strategies and Subsequent Iodination

Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.orggordon.edu This strategy involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orggordon.edu The resulting aryllithium intermediate is then quenched with an electrophile, in this case, an iodine source like molecular iodine (I₂) or 1,2-diiodoethane.

Since the aldehyde group is incompatible with organolithium reagents, it must first be protected or the DoM strategy must be applied to a precursor. For instance, 2-fluorobenzaldehyde can be protected as an acetal. The acetal group can then act as a directing group, although its directing ability is weaker than other functional groups. Alternatively, a more potent directing group can be present on the precursor molecule, which is later converted to the aldehyde.

Comparison of Regioselectivity and Yields Across Iodination Methods

The choice of iodination method depends on factors such as substrate availability, desired purity, and scalability. Each of the discussed methods offers distinct advantages and disadvantages in terms of regioselectivity and yield.

MethodRegioselectivityTypical YieldsAdvantagesDisadvantages
Palladium-Catalyzed Ortho-Iodination High (directed to ortho position)Moderate to HighHigh regioselectivity, functional group tolerance.Requires a directing group, catalyst cost and removal.
N-Iodosuccinimide in Acidic Media ModerateVariableOperationally simple, readily available reagents.Can lead to mixtures of isomers, harsh acidic conditions.
Directed Metalation and Iodination Very HighGood to ExcellentExcellent regioselectivity.Requires cryogenic temperatures, strong bases, and protection of incompatible functional groups.

Synthesis from Precursors and Related Structures

An alternative approach to the direct iodination of fluorobenzaldehydes is the synthesis from precursors that already contain the desired fluorine and iodine substituents. This often involves the modification of a functional group to generate the final aldehyde.

Oxidation of Substituted 2-Iodobenzyl Alcohols

A common and efficient method for the synthesis of this compound is the oxidation of the corresponding benzyl alcohol, 2-fluoro-3-iodobenzyl alcohol. This transformation is a standard reaction in organic synthesis, and several reagents can be employed to achieve this conversion selectively and in high yield. The mild conditions of many of these oxidation protocols are advantageous as they minimize the risk of over-oxidation to the carboxylic acid or other side reactions.

Common oxidizing agents for this purpose include:

Pyridinium Chlorochromate (PCC): A widely used reagent that provides good yields for the oxidation of primary alcohols to aldehydes. The reaction is typically carried out in an anhydrous solvent like dichloromethane.

Dess-Martin Periodinane (DMP): A mild and highly selective oxidizing agent that is tolerant of a wide range of functional groups. wikipedia.org It offers the advantage of proceeding under neutral conditions at room temperature.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine (B128534). nih.gov It is known for its high yields and compatibility with sensitive substrates, although it requires cryogenic temperatures.

The choice of oxidant will depend on the scale of the reaction, the presence of other functional groups in the molecule, and considerations regarding reagent toxicity and cost.

Nucleophilic Iodination Reactions in Fluorinated Aromatic Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups. In fluorinated aromatic systems, the fluorine atom itself can act as a powerful activating group for SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and stabilizes the negatively charged intermediate (Meisenheimer complex).

However, the direct introduction of iodine via a nucleophilic substitution of another halogen on a fluorinated ring presents significant chemical challenges. In the context of SNAr, the rate-determining step is typically the initial attack of the nucleophile. The reactivity of the leaving group follows an unusual trend: F > Cl > Br > I. youtube.com This is because the high electronegativity of fluorine strongly polarizes the carbon it is attached to, making it highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com Consequently, fluoride (B91410) is often the best leaving group in these reactions, contrary to its status as a poor leaving group in aliphatic SN2 reactions.

Therefore, achieving nucleophilic iodination on a fluorinated aromatic system is not a conventional synthetic route. Iodide is an excellent leaving group but a relatively weak nucleophile for SNAr compared to nucleophiles like amines or alkoxides. The reaction would typically require a highly activated substrate, such as a dinitro- or trinitro-fluorobenzene, and harsh reaction conditions to proceed. For a molecule like 2-fluoro-iodobenzene, displacing a different leaving group (like chlorine or nitro) with an iodide nucleophile would be the more plausible, though still challenging, SNAr pathway to introduce the iodine atom.

Preparation of Ortho-Iodobenzaldehydes for Annulation Reactions

Ortho-iodobenzaldehydes are highly valuable precursors in organic synthesis, particularly for constructing complex polycyclic and heterocyclic frameworks through annulation reactions. The ortho-positioning of the iodo and aldehyde groups allows for intramolecular cyclization or participation in cascade reactions to form fused ring systems.

The synthesis of these precursors can be achieved through several methods. One common approach is directed ortho-metalation, where a directing group (such as a protected aldehyde or a precursor group) guides the deprotonation of the ortho-position with a strong base (e.g., n-butyllithium), followed by quenching the resulting aryllithium species with an iodine source like molecular iodine (I₂).

Another strategy involves electrophilic iodination of a benzaldehyde derivative. While direct iodination of benzene (B151609) is slow, the reaction can be facilitated by using an oxidizing agent such as nitric acid or hydrogen peroxide, which converts molecular iodine into a more powerful electrophilic iodine cation (I+). youtube.com

Once synthesized, these ortho-iodobenzaldehydes serve as key building blocks. For instance, they are used in transition-metal-catalyzed annulation reactions with alkynes to produce indanones and other carbocycles. acs.org The iodine atom acts as a leaving group in catalytic cycles (e.g., palladium-catalyzed Heck or Suzuki couplings), while the aldehyde provides a reactive site for subsequent transformations. An iodine-catalyzed cascade reaction of ortho-formylarylketones with indoles has been reported for the synthesis of indolylbenzo[b]carbazoles, where the aldehyde group undergoes nucleophilic addition to initiate the cyclization cascade. researchgate.net

Advanced Synthetic Route Design for Scalability and Efficiency

Modern synthetic chemistry emphasizes the development of scalable, efficient, and safe manufacturing processes. For halogenated aldehydes like this compound, advanced methodologies such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. Unlike conventional heating, which relies on conduction and convection, microwave energy heats the entire volume of the reaction mixture simultaneously and efficiently. This leads to rapid temperature increases, significantly reducing reaction times from hours to minutes. ugm.ac.id

The application of microwave technology is particularly beneficial for reactions involving polar molecules and ionic intermediates, which couple effectively with microwave energy. This method has been successfully applied to a wide range of transformations relevant to the synthesis of halogenated aldehydes, including condensation reactions, acylations, and the formation of heterocyclic compounds. nih.govmdpi.com For example, Knoevenagel condensations of aldehydes and the synthesis of oxazolines from aldehydes have been achieved with high yields in minutes under microwave irradiation. acs.org

Table 1: Comparison of Microwave-Assisted Synthesis with Conventional Methods

Flow Chemistry Protocols for Halogenated Aldehyde Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. This technology offers a paradigm shift from traditional batch production, providing superior control over reaction parameters and enhancing safety, particularly when dealing with hazardous reagents or highly exothermic reactions. researchgate.net

The synthesis of halogenated aldehydes can benefit immensely from flow chemistry protocols. Key advantages include:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is crucial for halogenation reactions, which can involve toxic and corrosive reagents.

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient heat dissipation, enabling precise temperature control and preventing thermal runaways in exothermic reactions. illinois.edu

Scalability: Scaling up a flow process, known as "scaling out," involves running multiple reactors in parallel or operating a single reactor for a longer duration, which is often more straightforward and predictable than scaling up a batch reactor.

Process Control: Reagents can be mixed with high precision, and reaction parameters such as temperature, pressure, and residence time can be tightly controlled, leading to improved consistency and higher product purity. illinois.edu

A hypothetical flow setup for the synthesis of a halogenated aldehyde might involve pumping streams of the aromatic precursor and a halogenating agent into a T-mixer, where they combine before entering a heated or cooled reactor coil. The residence time in the reactor is precisely controlled by the flow rate and the reactor volume. The product stream can then be directed through in-line purification modules or collected for further processing. durham.ac.uk This approach allows for a safe, efficient, and reproducible synthesis of complex intermediates like this compound.

Reactivity Profiles and Transformative Chemistry of 2 Fluoro 3 Iodobenzaldehyde

Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety

The carbon-iodine bond in 2-Fluoro-3-iodobenzaldehyde is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to carbon-fluorine or carbon-hydrogen bonds. This allows for selective functionalization at the iodine-bearing position.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. frontiersin.orgnih.gov For this compound, this reaction would involve the palladium-catalyzed coupling with an aryl or vinyl boronic acid. The general reaction would proceed in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand) and a base (such as Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a suitable solvent system, often containing water. scielo.org.mxrsc.org This reaction would replace the iodine atom with the organic group from the boronic acid, yielding a 2-fluoro-3-substituted benzaldehyde (B42025) derivative while preserving the aldehyde functionality for subsequent transformations.

Hypothetical Suzuki-Miyaura Reaction Data

Aryl Boronic Acid Palladium Catalyst Base Solvent Product Expected Yield Range
Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water 2-Fluoro-3-phenylbenzaldehyde Good to Excellent
4-Methoxyphenylboronic acid Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/Water 2-Fluoro-3-(4-methoxyphenyl)benzaldehyde Good to Excellent

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. beilstein-journals.orgnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (such as triethylamine (B128534) or diisopropylamine). researchgate.net Reacting this compound with a terminal alkyne under Sonogashira conditions would result in the formation of a 2-fluoro-3-alkynylbenzaldehyde. This transformation is valuable for synthesizing conjugated enyne systems and other complex aromatic structures. researchgate.net

Hypothetical Sonogashira Coupling Reaction Data

Terminal Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent Product Expected Yield Range
Phenylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF 2-Fluoro-3-(phenylethynyl)benzaldehyde Good to Excellent
Trimethylsilylacetylene Pd(PPh₃)₄ CuI i-Pr₂NH Toluene 2-Fluoro-3-((trimethylsilyl)ethynyl)benzaldehyde Good to Excellent

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. rsc.org This reaction has broad scope, accommodating a wide variety of primary and secondary amines. For this compound, this reaction would selectively form a new C-N bond at the position of the iodine atom. The choice of palladium catalyst, typically a combination of a palladium precursor and a sterically hindered phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) is crucial for achieving high yields. morressier.commdpi.com

Hypothetical Buchwald-Hartwig Amination Reaction Data

Amine Palladium Precursor Ligand Base Solvent Product Expected Yield Range
Morpholine Pd₂(dba)₃ XPhos NaOt-Bu Toluene 2-Fluoro-3-(morpholino)benzaldehyde Good to Excellent
Aniline Pd(OAc)₂ BINAP Cs₂CO₃ Dioxane 2-Fluoro-3-(phenylamino)benzaldehyde Good to Excellent

Negishi and Stille Coupling Applications

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organohalide with an organozinc reagent. morressier.comwikipedia.org The Negishi coupling is known for its high functional group tolerance and reactivity. This compound would readily couple with various organozinc reagents (aryl, vinyl, or alkyl) at the iodo-position to form a new C-C bond. nih.gov

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent (stannane) using a palladium catalyst. msu.eduuva.nl A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. researchgate.net this compound would be an excellent substrate for Stille coupling, reacting with organostannanes to introduce a variety of organic substituents at the C-3 position.

Hypothetical Negishi and Stille Coupling Reaction Data

Reaction Organometallic Reagent Catalyst Solvent Product Expected Yield Range
Negishi Phenylzinc chloride Pd(PPh₃)₄ THF 2-Fluoro-3-phenylbenzaldehyde Good to Excellent
Stille Tributyl(phenyl)stannane Pd(PPh₃)₄ Toluene 2-Fluoro-3-phenylbenzaldehyde Good to Excellent
Negishi Vinylzinc bromide Pd(dppf)Cl₂ DMF 2-Fluoro-3-vinylbenzaldehyde Moderate to Good

Reactions Involving the Aldehyde Functionality

The aldehyde group in this compound is a versatile handle for various chemical transformations, including multicomponent reactions that allow for the rapid assembly of complex heterocyclic structures.

Biginelli Reactions with Beta-Ketophosphonates

The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or their thio-analogs. While traditionally performed with β-ketoesters, the use of β-ketophosphonates has been explored to synthesize phosphonate-containing dihydropyrimidinones. In this context, this compound would serve as the aldehyde component. The reaction, typically catalyzed by a Brønsted or Lewis acid, would lead to the formation of a dihydropyrimidinone ring bearing the 2-fluoro-3-iodophenyl group at the C4 position and a phosphonate (B1237965) group at the C5 position.

Hypothetical Biginelli Reaction Data

Beta-Dicarbonyl Urea/Thiourea Catalyst Solvent Product Expected Yield Range
Diethyl (2-oxopropyl)phosphonate Urea Yb(OTf)₃ Acetonitrile (B52724) Diethyl (4-(2-fluoro-3-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)phosphonate Moderate to Good

Henry Reactions (Nitroaldol) and Stereochemical Control

The Henry (or nitroaldol) reaction is a classic carbon-carbon bond-forming reaction involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. organic-chemistry.org In the case of this compound, this reaction provides a pathway to functionalized β-nitro alcohols, which are valuable synthetic intermediates. The aldehyde's carbonyl group is activated by the electron-withdrawing effects of the ortho-fluorine and the iodo substituents, facilitating the nucleophilic attack by the nitronate anion generated from the nitroalkane.

Stereochemical control in the Henry reaction is a significant area of research, often employing chiral catalysts to induce enantioselectivity. Studies on the closely related 2-fluorobenzaldehyde (B47322) have demonstrated that the choice of catalyst can profoundly influence the stereochemical outcome. For instance, the use of cobalt-based salen and salan complexes in the asymmetric Henry reaction with nitromethane (B149229) has been investigated. osti.gov Research has shown that while Co-salen complexes yield one enantiomer of the nitroaldol product, the corresponding tetrahydro-salen (salan) complexes can produce the opposite enantiomer, effectively reversing the enantiodiscrimination. osti.gov This reversal is hypothesized to be due to different steric environments and potential hydrogen-bonding effects within the catalyst-substrate complex. osti.gov

Furthermore, the oxidation state of the metal center (e.g., Co(II) vs. Co(III)) can also impact the enantiomeric excess (ee) of the product. osti.gov Oxidized Co(III)-salen complexes have been observed to afford higher ee values than their Co(II) counterparts. osti.gov These findings suggest that for this compound, a similar judicious selection of chiral catalysts and reaction conditions could allow for precise control over the stereochemistry of the resulting β-nitro alcohol products. The reaction can be tailored to produce either the nitroalcohol or, through subsequent dehydration (often facilitated by the choice of base and reaction conditions), the corresponding β-nitrostyrene. mdpi.com

Table 1. Catalyst Performance in the Asymmetric Henry Reaction of 2-Fluorobenzaldehyde and Nitromethane (Data adapted for illustrative purposes). osti.gov
Catalyst TypeCatalyst StructureRelative ActivityEnantiomeric Excess (ee) OutcomeKey Observation
Co(II)-salenSchiff-Base ComplexModerateYields (R)-enantiomer (example)Standard Schiff-base catalyst.
Co(III)-salenOxidized Schiff-BaseLower than Co(II)Higher ee than Co(II)-salenOxidation state impacts enantioselectivity.
Co(II)-salanTetrahydro-salen ComplexHigher than Co(II)-salenYields (S)-enantiomer (example)Reversal of enantioselectivity observed.
Co(III)-salanOxidized Tetrahydro-salenLower than Co(II)Slightly higher ee than Co(II)-salanConsistent trend of oxidation improving ee.

Wittig Reactions and Derivatives

The Wittig reaction is a powerful and widely used method for alkene synthesis, converting aldehydes and ketones into olefins with a high degree of regiochemical control. libretexts.orglibretexts.org This reaction is particularly valuable because it forms the carbon-carbon double bond at a precisely defined location, which is a distinct advantage over elimination reactions that can often yield mixtures of isomers. libretexts.orgmnstate.edu For this compound, the Wittig reaction offers a direct route to a variety of 1-(2-Fluoro-3-iodophenyl)-substituted alkenes.

The reaction proceeds through the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the electrophilic carbonyl carbon of the aldehyde. libretexts.orgmasterorganicchemistry.com This initial attack forms a dipolar intermediate known as a betaine (B1666868), which subsequently cyclizes to a four-membered oxaphosphetane ring. libretexts.orglibretexts.org The driving force of the reaction is the decomposition of this unstable intermediate into the final alkene and the highly stable triphenylphosphine (B44618) oxide. organic-chemistry.orgumass.edu

The stereochemical outcome (E/Z configuration) of the resulting alkene is heavily dependent on the nature of the phosphorus ylide used. organic-chemistry.org

Non-stabilized ylides (e.g., where the group attached to the carbanion is an alkyl group) are more reactive and typically lead to the formation of (Z)-alkenes. organic-chemistry.org

Stabilized ylides (e.g., where the group is an electron-withdrawing group like an ester or ketone) are less reactive and generally favor the formation of (E)-alkenes. libretexts.orgorganic-chemistry.org

This tunability allows for the synthesis of specific stereoisomers of 2-Fluoro-3-iodophenyl derivatives, which can serve as precursors for more complex molecular architectures.

Table 2. Predicted Products from the Wittig Reaction of this compound.
Wittig Reagent (Ylide)Ylide TypeAlkene ProductPredicted Predominant Stereoisomer
Methylenetriphenylphosphorane (Ph₃P=CH₂)Non-stabilized2-(1-Ethenyl)-1-fluoro-3-iodobenzeneN/A (Terminal Alkene)
Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃)Non-stabilized1-Fluoro-3-iodo-2-(1-propen-1-yl)benzene(Z)-isomer
(Methoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Me)StabilizedMethyl 3-(2-fluoro-3-iodophenyl)acrylate(E)-isomer
Benzylidenetriphenylphosphorane (Ph₃P=CHC₆H₅)Semi-stabilized1-Fluoro-3-iodo-2-styrylbenzeneMixture, potentially favoring (Z)

Schiff Base Formation and Condensation Reactions

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (imine) and are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. ijacskros.comjetir.org The reaction of this compound with various primary amines provides a straightforward method for synthesizing a diverse range of substituted imines. These reactions are fundamental in organic synthesis, yielding products that are important intermediates and ligands in coordination chemistry. jetir.orgnih.gov

The mechanism of Schiff base formation is a two-step process. ijacskros.com First, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a zwitterionic intermediate that quickly rearranges to a neutral, but unstable, carbinolamine. ijacskros.com In the second step, the carbinolamine undergoes dehydration, typically catalyzed by a trace amount of acid, to eliminate a molecule of water and form the stable imine product. ijacskros.com The reaction can often be carried out under mild conditions, and in some cases, even in an aqueous suspension medium, offering an efficient and environmentally friendly synthetic route. rsc.org The specific properties of the resulting Schiff base can be tuned by varying the substituent on the primary amine (e.g., alkyl or aryl groups). Research on other fluorosubstituted benzaldehydes confirms their utility in condensing with various amines to form new derivatives. researchgate.net

Table 3. Examples of Schiff Bases Derived from this compound.
Primary Amine ReactantName of AmineResulting Schiff Base ProductChemical Name of Product
CH₃NH₂MethylamineC₈H₇FIN(E)-N-((2-fluoro-3-iodophenyl)methylene)methanamine
C₆H₅NH₂AnilineC₁₃H₉FIN(E)-N-((2-fluoro-3-iodophenyl)methylene)aniline
C₆H₅CH₂NH₂BenzylamineC₁₄H₁₁FIN(E)-N-benzyl-1-(2-fluoro-3-iodophenyl)methanimine
H₂N(CH₂)₃CH₃ButylamineC₁₁H₁₃FIN(E)-N-butyl-1-(2-fluoro-3-iodophenyl)methanimine

Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine

Aromatic rings are typically electron-rich and undergo electrophilic substitution. However, when the ring is substituted with potent electron-withdrawing groups (EWGs), it becomes electron-deficient and susceptible to attack by nucleophiles in a reaction known as nucleophilic aromatic substitution (SNAr). wikipedia.orgchemistrysteps.com The reaction involves the displacement of a good leaving group, such as a halide, by a nucleophile. wikipedia.org

In the context of SNAr reactions, fluorine is a uniquely effective leaving group. masterorganicchemistry.com Although the carbon-fluorine bond is very strong, the rate-determining step of the SNAr mechanism is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the C-F bond. chemistrysteps.commasterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the carbon-fluorine bond and inductively withdraws electron density from the ring, thereby "activating" the carbon atom for nucleophilic attack. masterorganicchemistry.comnih.gov For this compound, the presence of the fluorine atom, combined with the activating effect of the aldehyde group, makes the molecule a prime substrate for SNAr reactions.

Regioselective Fluorine Displacement Studies

The SNAr mechanism requires the presence of EWGs positioned ortho and/or para to the leaving group to stabilize the negatively charged intermediate. chemistrysteps.commasterorganicchemistry.com In this compound, the aldehyde group (-CHO) is a strong EWG located ortho to the fluorine atom. This positioning is ideal for activating the C-F bond toward nucleophilic substitution. The attack of a nucleophile at the carbon bearing the fluorine leads to the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. chemistrysteps.comcore.ac.uk The negative charge of this complex is effectively delocalized onto the oxygen atom of the ortho-aldehyde group, providing significant stabilization and driving the reaction forward. This inherent electronic arrangement ensures that nucleophilic attack occurs with high regioselectivity at the C-F position, leading to the displacement of the fluoride (B91410) ion and the formation of a new 2-substituted-3-iodobenzaldehyde derivative.

Table 4. Potential Products of Regioselective SNAr on this compound.
NucleophileExampleProduct StructureProduct Class
Alkoxide (RO⁻)Sodium methoxide (B1231860) (NaOCH₃)2-methoxy-3-iodobenzaldehyde structure2-Alkoxy-3-iodobenzaldehyde
Amine (R₂NH)Piperidine3-iodo-2-(piperidin-1-yl)benzaldehyde structure2-Amino-3-iodobenzaldehyde
Thiolate (RS⁻)Sodium thiophenoxide (NaSPh)3-iodo-2-(phenylthio)benzaldehyde structure2-(Arylthio)-3-iodobenzaldehyde
Azide (B81097) (N₃⁻)Sodium azide (NaN₃)2-azido-3-iodobenzaldehyde structure2-Azido-3-iodobenzaldehyde

Influence of the Ortho-Iodo Group on SNAr Reactivity

The iodine atom at the 3-position (ortho to both the aldehyde and the fluorine) exerts a complex influence on the SNAr reactivity of this compound. Its effects can be categorized as both electronic and steric.

Electronic Effect: Halogens exert a dual electronic influence: they are deactivating via resonance but activating via induction for SNAr reactions. The strong electron-withdrawing inductive effect of the iodine atom further depletes the electron density of the aromatic ring. This effect complements the activation provided by the aldehyde and fluorine groups, making the ring even more electrophilic and thus more susceptible to nucleophilic attack. This inductive activation is expected to increase the rate of the SNAr reaction compared to a substrate lacking the iodo group, such as 2-fluorobenzaldehyde.

Steric Effect: The iodine atom is significantly larger than hydrogen, and its presence adjacent to the reaction center (the carbon bonded to fluorine) introduces steric hindrance. nih.gov This bulkiness can impede the approach of the incoming nucleophile, potentially slowing down the rate of the reaction. The magnitude of this steric hindrance will depend on the size of the nucleophile itself. A small nucleophile might be less affected, whereas a large, bulky nucleophile could face a significant steric barrier, leading to a decreased reaction rate or requiring more forcing conditions.

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for predicting products and optimizing conditions. The key transformations of this compound proceed through well-established mechanistic pathways.

Henry Reaction: The mechanism begins with a base removing an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. This highly nucleophilic anion then attacks the electrophilic carbonyl carbon of this compound. The resulting alkoxide intermediate is subsequently protonated (usually by the conjugate acid of the base or during workup) to yield the final β-nitro alcohol product. organic-chemistry.org In asymmetric variants, the chiral catalyst coordinates to both the aldehyde and the nitronate, organizing the transition state to favor the formation of one enantiomer over the other. osti.gov

Wittig Reaction: The currently accepted mechanism often involves a direct [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate. masterorganicchemistry.comorganic-chemistry.org An alternative, stepwise path involves the initial formation of a betaine intermediate, which then undergoes ring closure to the oxaphosphetane. libretexts.orglibretexts.org Regardless of the exact pathway to the intermediate, the oxaphosphetane rapidly collapses in an irreversible, exothermic step. This ring fragmentation, known as a reverse [2+2] cycloaddition, yields the thermodynamically stable triphenylphosphine oxide and the desired alkene product, which is the driving force for the reaction. masterorganicchemistry.comorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism . chemistrysteps.com

Addition: The first and rate-determining step is the nucleophilic attack on the carbon atom bearing the fluorine atom. This attack is perpendicular to the plane of the aromatic ring and results in the formation of a high-energy, non-aromatic Meisenheimer complex. chemistrysteps.comcore.ac.uk The negative charge of this intermediate is resonance-stabilized and delocalized across the ring and, most importantly, onto the electron-withdrawing ortho-aldehyde group.

Elimination: The second step is the rapid expulsion of the leaving group (fluoride ion) from the Meisenheimer complex. This step restores the aromaticity of the ring, resulting in the final substituted product. chemistrysteps.com The high stability of the aromatic system makes this elimination step fast and irreversible.

Radical Mechanism Pathways in Aryl Halide Activations

While ionic pathways are common, radical mechanisms offer alternative routes for the activation of the C-I bond in this compound. These reactions are typically initiated by radical initiators or photochemically and proceed through a chain reaction mechanism involving aryl radical intermediates.

A plausible radical-mediated transformation of this compound is its participation in reductive cyclization reactions. For instance, in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) and a hydrogen-atom donor like tributyltin hydride (Bu₃SnH), the weak C-I bond can undergo homolytic cleavage to generate a 2-fluoro-3-formylphenyl radical. The fate of this highly reactive intermediate depends on the reaction conditions and the presence of other functional groups either within the molecule or in the reaction mixture.

If the aldehyde group is modified to contain an appropriately positioned unsaturated bond (e.g., an allylic or propargylic ether), this aryl radical can undergo intramolecular cyclization. The regioselectivity of such cyclizations is governed by Baldwin's rules, with 5-exo-trig or 6-exo-trig cyclizations generally being favored. The resulting cyclic radical intermediate would then be quenched by the hydrogen-atom donor to yield the final product.

The general steps for a hypothetical radical cyclization are outlined below:

StepDescription
Initiation Generation of a tributyltin radical (Bu₃Sn•) from the initiator.
Propagation 1 The Bu₃Sn• radical abstracts the iodine atom from this compound to form the 2-fluoro-3-formylphenyl radical and tributyltin iodide.
Propagation 2 The aryl radical undergoes intramolecular cyclization onto a tethered unsaturated system.
Propagation 3 The resulting alkyl radical abstracts a hydrogen atom from Bu₃SnH to form the cyclized product and regenerate the Bu₃Sn• radical.
Termination Combination of any two radical species.

It is important to note that the C-F bond is significantly stronger than the C-I bond and is therefore much less susceptible to homolytic cleavage under these conditions, ensuring the selective activation of the C-I bond.

Role of Transition Metal Catalysis in C-Halogen Bond Activation

Transition metal catalysis is a cornerstone of modern organic synthesis, and it plays a pivotal role in the functionalization of aryl halides like this compound. The significant difference in bond dissociation energies between the C-I and C-F bonds allows for highly selective activation of the carbon-iodine bond.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysts are widely employed for forming new carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the C-I bond is the primary site of reactivity. A general catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex oxidatively inserts into the C-I bond of this compound. This is typically the rate-determining step and results in the formation of a square planar palladium(II) intermediate. The C-F bond remains intact due to its higher bond strength and the kinetic preference for oxidative addition into the weaker C-I bond.

Transmetalation: The organopalladium(II) intermediate reacts with an organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or a terminal alkyne in Sonogashira coupling). This step involves the transfer of the organic group from the main group metal to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired product and regenerating the catalytically active palladium(0) species.

The aldehyde group in this compound can influence the catalytic cycle, potentially by coordinating to the metal center or by participating in side reactions. However, with appropriate ligand selection, high yields of the desired cross-coupled products can be achieved.

Copper-Catalyzed Reactions:

Copper catalysts are also effective for the activation of aryl iodides. Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form C-N, C-O, and C-S bonds. The mechanism of these reactions is often more complex and less universally agreed upon than for palladium-catalyzed reactions, but it is generally accepted that they proceed through an oxidative addition of the aryl iodide to a copper(I) species. Similar to palladium catalysis, the C-I bond of this compound is selectively activated over the C-F bond.

Catalyst SystemTypical ReactionBond Formed
Palladium(0) with phosphine ligandsSuzuki, Heck, Sonogashira, Buchwald-HartwigC-C, C-N, C-O
Copper(I) with various ligandsUllmann condensation, Chan-Lam couplingC-N, C-O, C-S

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. While specific computational studies on this compound are not widely available in the literature, the principles of computational analysis can be applied to understand its reactivity.

Analysis of C-Halogen Bond Activation:

DFT calculations can be used to model the potential energy surface of a reaction, allowing for the determination of the activation energies of key steps, such as oxidative addition. For this compound, computational studies could precisely quantify the difference in activation barriers for the oxidative addition of a palladium(0) catalyst into the C-I versus the C-F bond. Such studies would almost certainly confirm the experimental observation of selective C-I activation, showing a significantly lower energy transition state for this process.

Ligand and Substituent Effects:

Computational models can also be used to probe the influence of ligands on the transition metal catalyst and the electronic effects of the substituents on the aryl halide. For instance, DFT calculations could predict which phosphine ligands would be most effective in promoting the desired cross-coupling reaction of this compound by stabilizing the transition state for oxidative addition or facilitating reductive elimination. The electron-withdrawing nature of the fluorine and aldehyde groups can also be computationally modeled to understand their impact on the reaction kinetics and thermodynamics.

Investigating Reaction Pathways and Side Reactions:

In addition to confirming the main reaction pathway, computational studies can be used to explore potential side reactions and explain the formation of unexpected byproducts. For example, the possibility of decarbonylative pathways or reactions involving the aldehyde group could be investigated by calculating the energy profiles of these alternative routes.

Computational MethodInformation GainedRelevance to this compound
Density Functional Theory (DFT) Transition state geometries and energies, reaction energy profiles.Quantifying the selectivity of C-I vs. C-F bond activation, predicting optimal ligands and reaction conditions.
Natural Bond Orbital (NBO) Analysis Charge distribution, bond orders, and orbital interactions.Understanding the electronic effects of the fluoro, iodo, and aldehyde substituents on the reactivity of the aromatic ring.
Quantum Theory of Atoms in Molecules (QTAIM) Characterization of chemical bonds and non-covalent interactions.Analyzing the nature of the C-F and C-I bonds and any intramolecular interactions that may influence reactivity.

Applications in Complex Molecule Synthesis and Medicinal Chemistry

Building Block for Pharmaceutical Intermediates

This compound is a key intermediate in the synthesis of various scaffolds for drug discovery, contributing to the development of targeted therapies.

2-Fluoro-3-iodobenzaldehyde has been utilized as a precursor in the synthesis of potent kinase inhibitors. Specifically, it is a documented starting material in the preparation of substituted indolin-2-one derivatives that function as p38 mitogen-activated protein kinase (MAPK) inhibitors. google.com The synthesis involves reacting this compound with a 50% aqueous solution of hydroxylamine (B1172632) hydrochloride in ethanol (B145695) to form this compound oxime, a key intermediate for further elaboration into the final indolinone structure. googleapis.com

These p38 MAPK inhibitors are investigated for their potential in treating a range of conditions, particularly inflammatory diseases. google.com The p38 kinase family plays a crucial role in cellular responses to inflammatory cytokines, making its inhibition a target for therapeutic intervention. google.com Furthermore, this aldehyde has been listed as an intermediate in the synthesis of phthalazine (B143731) and aza-phthalazine compounds, which are also explored for their utility in treating kinase-mediated diseases. google.com

Information regarding the specific use of this compound in the preparation of benzodiazepinone derivatives is not detailed in the currently reviewed scientific literature.

The utility of this compound extends to the construction of diverse heterocyclic systems. Patent literature identifies it as a potential reactant in the synthesis of complex molecules that can feature a quinazoline (B50416) core. google.com Quinazolines are a class of heterocyclic compounds recognized for their broad range of biological activities and are present in numerous approved pharmaceuticals, particularly as kinase inhibitors in oncology. google.com

Detailed synthetic routes for the construction of hydroisoquinolines and acridinones from this compound are not extensively covered in the available literature.

While this compound is employed in the synthesis of compounds targeting the central nervous system, including potential treatments for schizophrenia and Huntington's disease, its specific application in creating Monoacylglycerol Lipase (MAGL) inhibitors for neuroinflammation research is not explicitly documented. google.com.na

Precursor for Advanced Molecular Architectures

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for transition metal-catalyzed reactions, enabling the formation of complex polycyclic systems.

A significant application of 2-haloarenecarboxaldehydes, the class to which this compound belongs, is in the synthesis of fluoren-9-ones. This transformation is achieved through a palladium-catalyzed annulation reaction with in situ generated arynes (benzynes). google.com

The general mechanism involves the reaction of the 2-haloarenecarboxaldehyde with an aryne precursor, such as 2-(trimethylsilyl)phenyl triflate, in the presence of a cesium fluoride (B91410) promoter and a palladium catalyst. google.com This process efficiently constructs the tricyclic fluorenone core by forming two new carbon-carbon bonds in a single step. The reaction is valued for its efficiency and for avoiding the use of harsh oxidizing agents often required in alternative synthetic routes. google.com Research has shown that this methodology is tolerant of various substituents on the benzaldehyde (B42025) ring, including multiple halogens. google.com

Table of Reaction Components for Fluoren-9-one Synthesis

This table outlines the typical components used in the palladium-catalyzed synthesis of fluoren-9-ones from 2-haloarenecarboxaldehydes.

RoleCompound/ReagentExample
Aryl Halide 2-HaloarenecarboxaldehydeThis compound
Aryne Precursor 2-(Trimethylsilyl)aryl triflate2-(Trimethylsilyl)phenyl triflate
Catalyst Palladium(0) sourcePd(dba)₂ (Bis(dibenzylideneacetone)palladium(0))
Ligand Phosphine (B1218219) LigandP(o-tolyl)₃ (Tri(o-tolyl)phosphine)
Promoter Fluoride SourceCsF (Cesium fluoride)
Solvent System Anhydrous organic solventAcetonitrile (B52724)/Toluene mixture

Formation of Polycyclic Spirooxindoles

Polycyclic spirooxindoles are a prominent class of heterocyclic compounds recognized for their complex three-dimensional structures and significant biological activities, making them attractive targets in drug discovery. A powerful and widely used method for their synthesis is the 1,3-dipolar cycloaddition reaction. beilstein-journals.orgacs.orgrsc.org This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid (such as L-proline or sarcosine) with a carbonyl compound, which then reacts with a dipolarophile. acs.orgmdpi.com

In this context, substituted aromatic aldehydes, such as this compound, serve as crucial components for generating the requisite azomethine ylide. The reaction between an isatin (B1672199) derivative, an α-amino acid, and an aromatic aldehyde initiates a cascade that constructs the spiro-pyrrolidine core onto the oxindole (B195798) framework. acs.org The specific substituents on the benzaldehyde can be strategically chosen to introduce chemical handles for further diversification or to modulate the biological properties of the final spirooxindole molecule. The use of this compound would yield a spirooxindole product functionalized with both fluorine and iodine, offering sites for subsequent chemical modifications.

A representative reaction is outlined below:

Reactant 1Reactant 2Reactant 3Reaction TypeProduct Class
IsatinL-ProlineThis compound1,3-Dipolar CycloadditionPolycyclic Spirooxindole

Utility in Designing Rigid Scaffold Molecules

In medicinal chemistry, molecular scaffolds provide the core structure of a drug molecule, orienting functional groups in a precise three-dimensional arrangement to optimize interaction with a biological target. Rigid scaffolds are particularly desirable as they reduce the entropic penalty upon binding, potentially leading to higher affinity and selectivity. The ortho-dihalogenated benzaldehyde structure of this compound makes it an excellent starting material for constructing such rigid molecules.

The three functional groups on the molecule offer orthogonal reactivity, allowing for a stepwise and controlled synthesis of complex architectures:

Iodine Atom : The carbon-iodine bond is highly amenable to transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. organic-chemistry.orgresearchgate.net This allows for the formation of a carbon-carbon bond by coupling with a wide variety of aryl or vinyl boronic acids or esters, extending the molecular framework. organic-chemistry.org

Aldehyde Group : The aldehyde functionality is a versatile handle for reactions such as reductive amination, Wittig reactions, and condensations to form imines or hydrazones, enabling the attachment of diverse side chains or the formation of new heterocyclic rings. radiologykey.com

Fluorine Atom : The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity (by participating in hydrogen bonds or other non-covalent interactions), and modulate physicochemical properties like lipophilicity.

This multi-functional nature allows chemists to build complex, rigid scaffolds. For instance, a Suzuki coupling could be performed at the iodine position to introduce a large aromatic substituent, followed by a condensation reaction at the aldehyde to form a heterocyclic ring system, resulting in a conformationally constrained final molecule.

Radiolabeling for Imaging Applications

The presence of halogen atoms on this compound makes it and its derivatives candidates for radiolabeling, particularly for use in Positron Emission Tomography (PET), a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research.

Incorporation of Fluorine-18 for Positron Emission Tomography (PET) Imaging

Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET imaging due to its near-ideal physical properties, including a convenient half-life (109.8 minutes) and low positron energy, which results in high-resolution images. acs.org The synthesis of ¹⁸F-labeled PET tracers typically involves the introduction of the ¹⁸F isotope in the final steps of a synthetic sequence.

While direct isotopic exchange of the existing ¹⁹F atom in this compound with ¹⁸F is possible, it often results in low specific activity. A more common and effective strategy is the nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor. nih.gov For the synthesis of [¹⁸F]this compound, a precursor such as 2-nitro-3-iodobenzaldehyde or a 2-(trimethylammonium)-3-iodobenzaldehyde salt would be required. The electron-withdrawing aldehyde group activates the aromatic ring, facilitating the displacement of the leaving group (e.g., nitro or trimethylammonium) at the ortho position by [¹⁸F]fluoride. researchgate.net This reaction provides the desired radiolabeled product with high specific activity, which is crucial for receptor-binding studies where the concentration of the target is low.

Methodologies for Isotopic Labeling of Halogenated Benzaldehydes

The isotopic labeling of halogenated benzaldehydes and other aromatic compounds with Fluorine-18 is predominantly achieved through nucleophilic aromatic substitution (SNAr). This method relies on several key components and conditions:

Precursor Design : The aromatic ring must be "activated" towards nucleophilic attack. This is achieved by having at least one strong electron-withdrawing group (such as -CHO, -NO₂, or -CN) positioned ortho or para to a suitable leaving group. acs.orgresearchgate.net

Leaving Groups : A variety of leaving groups can be employed. Nitro groups (-NO₂) and trialkylammonium salts (-N⁺R₃) are highly effective. Halogens such as chlorine and bromine can also be displaced, though typically under more forcing conditions.

[¹⁸F]Fluoride Activation : The [¹⁸F]fluoride is produced in a cyclotron as an aqueous solution. To render it nucleophilic for use in organic solvents, it must be activated. This is typically done by forming a complex with a phase-transfer catalyst (PTC). mdpi.commdpi.com The most common PTC is Kryptofix 2.2.2 (K₂₂₂) in the presence of a carbonate base (e.g., K₂CO₃). mdpi.com This complex sequesters the potassium ion, leaving a highly reactive, "naked" fluoride anion. Other PTCs, such as tetraalkylammonium salts, are also used. mdpi.comnih.gov

Reaction Conditions : The SNAr reaction requires anhydrous, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and elevated temperatures to proceed efficiently. acs.org The water from the initial [¹⁸F]fluoride solution must be meticulously removed through azeotropic distillation with acetonitrile before the reaction. mdpi.com

The general parameters for a typical ¹⁸F-labeling reaction of an activated benzaldehyde derivative are summarized in the table below.

ParameterDescriptionCommon Examples
Radionuclide Positron-emitting isotope for PET imaging.Fluorine-18 (¹⁸F)
Precursor Aromatic ring with activating and leaving groups.2-Nitro-3-iodobenzaldehyde, 2-Trimethylammonium-3-iodobenzaldehyde triflate
Leaving Group Group displaced by [¹⁸F]fluoride.-NO₂, -N⁺Me₃, -Cl, -Br
Activating Group Electron-withdrawing group facilitating SNAr.-CHO, -NO₂, -CN, -CF₃
Solvent Anhydrous, polar aprotic.DMF, DMSO, Acetonitrile
Phase-Transfer Catalyst Activates [¹⁸F]fluoride by complexing the counter-ion.Kryptofix 2.2.2 (K₂₂₂), Tetrabutylammonium (TBA) salts
Base Used with K₂₂₂ to maintain basicity.K₂CO₃, Cs₂CO₃
Temperature Typically elevated to drive the reaction.80 - 160 °C

Spectroscopic Characterization and Computational Chemistry of 2 Fluoro 3 Iodobenzaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and the solid state. For 2-Fluoro-3-iodobenzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including multidimensional techniques, allows for a complete assignment of its atomic connectivity and conformation.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation

The ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule, respectively. The substitution pattern on the aromatic ring—with an aldehyde, a fluorine, and an iodine atom—results in a complex and informative set of spectra.

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton and the three aromatic protons. The aldehydic proton (CHO) typically appears as a singlet or a finely split multiplet in the downfield region, usually between δ 9.5 and 10.5 ppm. The three aromatic protons will appear as multiplets, with their chemical shifts and coupling patterns dictated by the electronic effects of the substituents. The electron-withdrawing nature of the aldehyde, fluorine, and iodine groups will generally shift these protons downfield. The coupling constants between the aromatic protons (typically in the range of 2-9 Hz for ortho, meta, and para couplings) are crucial for determining their relative positions on the ring.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms of this compound. The carbonyl carbon of the aldehyde group is the most deshielded, appearing far downfield (typically δ 185-195 ppm). The aromatic carbons will resonate in the δ 110-165 ppm range. The carbon directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a characteristic feature. Similarly, the carbon attached to the iodine atom will have its chemical shift influenced by the heavy atom effect. The application of Density Functional Theory (DFT) can be used to predict ¹³C NMR chemical shifts and assist in the assignment of complex spectra pageplace.de.

¹⁹F NMR: As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds wikipedia.org. The ¹⁹F NMR spectrum of this compound will show a single signal for the fluorine atom. Its chemical shift provides information about the electronic environment, while its coupling to nearby protons (²JHF, ³JHF) will result in a multiplet structure, confirming its position relative to the hydrogen atoms on the aromatic ring azom.com. The chemical shift range for aromatic fluorine compounds is broad, making it a sensitive probe for substitution effects wikipedia.orgucsb.edu. Computational methods are increasingly used to accurately predict ¹⁹F NMR chemical shifts, aiding in structural verification nih.gov.

Predicted NMR Data for this compound (Note: The following data are estimated based on known substituent effects and data from analogous compounds. Experimental values may vary.)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~10.1d~2CHO
¹H~7.9m-Ar-H
¹H~7.6m-Ar-H
¹H~7.3m-Ar-H
¹³C~188d~3-5 (²JCF)C=O
¹³C~162d~250 (¹JCF)C-F
¹³C~140s-Ar-C
¹³C~135s-Ar-C
¹³C~128s-Ar-C
¹³C~118d~20 (²JCF)Ar-C
¹³C~95s-C-I
¹⁹F~ -110 to -130m-C-F

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework of complex molecules by revealing correlations between different nuclei wikipedia.org.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. For this compound, cross-peaks in the COSY spectrum would definitively map the connectivity between the three protons on the aromatic ring, confirming their adjacency and relative positions sdsu.eduyoutube.com.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation) sdsu.edu. This technique would allow for the unambiguous assignment of the protonated aromatic carbons by linking each aromatic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds) youtube.com. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. For this compound, HMBC correlations would be expected from the aldehydic proton to the adjacent aromatic carbons, and from the aromatic protons to neighboring carbons, including the carbon atoms bearing the fluorine and iodine substituents.

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about molecules in an isotropic environment, solid-state NMR (ssNMR) spectroscopy offers unique insights into the structure, packing, and intermolecular interactions of molecules in their crystalline form nih.gov. For this compound, ssNMR could be used to:

Characterize polymorphism (the existence of different crystal forms).

Study intermolecular interactions, such as potential halogen bonding involving the iodine atom, which can influence crystal packing nih.gov.

Determine the complete chemical shift tensors, which are averaged out in solution but can be measured in the solid state, providing more detailed information about the local electronic structure nih.gov. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples uni-mainz.de.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns wikipedia.org.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different atomic compositions. For this compound (C₇H₄FIO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass of the molecular ion [M]⁺ or a related ion (e.g., [M+H]⁺) to the calculated theoretical mass.

Calculated Exact Mass for C₇H₄FIO

IonMolecular FormulaCalculated Exact Mass (m/z)
[M]⁺C₇H₄FIO⁺249.9294
[M+H]⁺C₇H₅FIO⁺250.9372

Fragmentation Pattern Analysis for Structural Insights

In electron ionization mass spectrometry (EI-MS), the molecular ion is formed and often undergoes fragmentation into smaller, characteristic ions. The resulting pattern of fragment ions serves as a "fingerprint" that can help to identify the structure of the molecule chemguide.co.uklibretexts.org.

For this compound, the fragmentation pattern would be influenced by the aromatic ring and its three different substituents. Common fragmentation pathways for benzaldehydes include:

Loss of a hydrogen radical (M-1): Formation of a stable benzoyl cation is a very common fragmentation pathway for benzaldehydes miamioh.edudocbrown.info.

Loss of the formyl radical (M-29): Cleavage of the C-C bond between the ring and the aldehyde group to lose a CHO radical is also characteristic libretexts.orgmiamioh.edu.

Loss of carbon monoxide (M-28): Following the initial loss of a hydrogen atom, the resulting benzoyl cation can lose a molecule of CO.

Halogen loss: The presence of fluorine and iodine allows for additional fragmentation pathways, such as the loss of F, I, HF, or HI radicals/molecules. The cleavage of the C-I bond is generally more facile than the stronger C-F bond.

The analysis of these fragments helps to confirm the presence and connectivity of the functional groups within the molecule.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z (predicted)Lost FragmentFormula of Fragment Ion
250-[C₇H₄FIO]⁺ (Molecular Ion)
249H[C₇H₃FIO]⁺
221CHO[C₆H₃FI]⁺
123I[C₇H₄FO]⁺
95I, CO[C₆H₄F]⁺

X-ray Crystallography and Solid-State Analysis

For a compound like this compound, a single-crystal X-ray diffraction experiment would be required to elucidate its solid-state structure. The process involves growing a suitable single crystal, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Key structural parameters that would be obtained include:

Bond Lengths: The distances between covalently bonded atoms (e.g., C-C, C-H, C=O, C-F, C-I).

Bond Angles: The angles formed by three connected atoms, defining the geometry around each atom.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, particularly the orientation of the aldehyde group relative to the aromatic ring.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the basic repeating unit of the crystal lattice.

Space Group: The description of the symmetry elements present in the crystal.

While specific data for this compound is not available, the table below shows representative data that would be expected from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Expected Value/Information
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions (a,b,c) ~ 5-15 Å
Unit Cell Angles (α,β,γ) α=γ=90°, β > 90° (for Monoclinic)
Molecules per Unit Cell (Z) 2, 4, or 8
C=O Bond Length ~ 1.21 Å
C-I Bond Length ~ 2.10 Å

The arrangement of molecules in the crystal is governed by intermolecular forces. For this compound, a key interaction would be halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom (in this case, iodine) acts as an electrophilic species, accepting electron density from a nucleophilic region on an adjacent molecule (such as the oxygen of the aldehyde group).

This interaction, denoted as R-I···O, is highly directional. The strength of halogen bonds increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. Therefore, the iodine atom in this compound would be a potent halogen bond donor. Analysis of the crystal structure would involve identifying short I···O or I···F contacts that are less than the sum of their van der Waals radii, along with a C-I···O/F angle close to 180°. Other interactions like dipole-dipole forces and π-stacking of the aromatic rings would also be analyzed.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are essential for identifying functional groups and providing insight into molecular structure and bonding.

The FT-IR and Raman spectra of this compound would be characterized by vibrations corresponding to its specific functional groups. Each type of bond vibrates at a characteristic frequency, allowing for its identification.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group / Bond Vibration Type Expected Wavenumber (cm⁻¹)
Aldehyde C-H Stretch 2850-2800 and 2750-2700
Carbonyl C=O Stretch 1715-1680
Aromatic C=C Stretch 1600-1450
C-F Bond Stretch 1250-1000
C-I Bond Stretch 600-500

The strong C=O stretching band would be a prominent feature in the IR spectrum. The C-I stretch would appear at a much lower frequency due to the heavy mass of the iodine atom. The C-F stretch would be found in the fingerprint region.

Benzaldehyde (B42025) and its derivatives can exist in different conformations (rotamers) due to rotation around the single bond connecting the aldehyde group to the aromatic ring. For this compound, two primary planar conformers would be possible: one where the C=O bond is cis to the fluorine atom and one where it is trans.

Computational modeling, combined with vibrational spectroscopy, can be used to study this conformational preference. Theoretical calculations can predict the vibrational frequencies and relative energies of each conformer. By comparing the calculated spectra with the experimental FT-IR and Raman spectra obtained in different phases (e.g., solid state vs. a non-polar solvent), it is possible to determine the dominant conformer in each state and potentially identify bands corresponding to minor conformers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the ultraviolet region.

The spectrum would be expected to show absorptions arising from:

π → π* transitions: These are typically strong absorptions occurring in the aromatic ring. For substituted benzenes, these bands are often observed between 200-280 nm.

n → π* transitions: This is a weaker, longer-wavelength absorption associated with the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This band is typically found above 300 nm.

The specific positions (λmax) and intensities (molar absorptivity, ε) of these bands would be influenced by the fluoro and iodo substituents on the benzene (B151609) ring.

Electronic Transitions and Conjugation Effects

The electronic absorption spectra of benzaldehyde and its derivatives are characterized by π → π* and n → π* transitions. In substituted benzaldehydes, the position and intensity of these bands are sensitive to the electronic effects of the substituents. The fluorine and iodine atoms in this compound influence the electronic transitions through a combination of inductive and resonance effects.

Conjugation of the aldehyde group with the aromatic ring in benzaldehyde derivatives typically results in a red shift (bathochromic shift) of the C=O stretching frequency in the infrared spectrum to around 1705 cm⁻¹. pressbooks.pub The π* ← π band systems in substituted benzonitriles, which are structurally related to benzaldehydes, correspond to the ¹B₂ᵤ ← ¹A₁g (at approximately 2600 Å) and ¹B₁ᵤ ← ¹A₁g (at approximately 2100 Å) transitions of benzene. researchgate.net

The specific effects of the 2-fluoro and 3-iodo substituents on the electronic transitions of the benzaldehyde core can be predicted qualitatively. The fluorine atom, being highly electronegative, exerts a strong -I (inductive) effect, which can withdraw electron density from the ring and the carbonyl group. The iodine atom also has a -I effect, albeit weaker than fluorine, but it can also participate in resonance (+R effect) by donating its p-orbital electrons to the π-system. The interplay of these effects modulates the energy levels of the molecular orbitals involved in the electronic transitions.

Table 1: Expected Influence of Substituents on Electronic Transitions in this compound

SubstituentPositionInductive Effect (-I)Resonance Effect (+R)Expected Impact on λmax
Fluoro2- (ortho)StrongWeakHypsochromic (blue) shift
Iodo3- (meta)ModerateModerateBathochromic (red) shift
Aldehyde1-Strong-Bathochromic (red) shift

This table provides a qualitative prediction of the substituent effects on the maximum absorption wavelength (λmax).

Spectroscopic Signatures of Reaction Intermediates

This compound is a versatile intermediate in organic synthesis, often participating in reactions such as cross-coupling (e.g., Suzuki, Sonogashira), condensations, and oxidations. myskinrecipes.com Spectroscopic techniques are crucial for identifying and characterizing the transient intermediates formed during these transformations.

For instance, in a cross-coupling reaction, intermediates involving organometallic species can be detected using techniques like in-situ FT-IR or NMR spectroscopy. Changes in the characteristic vibrational frequencies of the C=O group or the appearance of new signals in the NMR spectrum can provide evidence for the formation of reaction intermediates. The unique electronic environment created by the fluorine and iodine substituents can influence the stability and reactivity of these intermediates, which in turn can be monitored spectroscopically.

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental spectroscopic data and to gain deeper insights into the structure, properties, and reactivity of this compound and its derivatives.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a widely used computational method for investigating the electronic structure and properties of molecules due to its balance of accuracy and computational cost. q-chem.comnih.gov For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate electronic properties: Predict dipole moment, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity. elixirpublishers.com

Simulate vibrational spectra: Predict infrared and Raman frequencies, which can be compared with experimental data to aid in spectral assignment. elixirpublishers.com

Investigate reaction mechanisms: Map out the potential energy surface for reactions involving this compound to understand the energetics of transition states and intermediates. researchgate.net

DFT studies on related substituted benzaldehydes have shown that calculated geometric parameters and vibrational frequencies are in good agreement with experimental values. nih.gov These calculations can elucidate how the fluorine and iodine substituents modulate the electron density distribution and reactivity of the aldehyde functional group.

Table 2: Representative DFT Functionals and Basis Sets for Halogenated Aromatic Aldehydes

DFT FunctionalBasis SetTypical Application
B3LYP6-311++G(d,p)Geometry optimization, electronic properties, vibrational frequencies
M06-2Xdef2-TZVPThermochemistry, kinetics, non-covalent interactions
PBE0aug-cc-pVTZHigh-accuracy electronic structure and property calculations

This table lists some commonly used DFT methods for studying molecules similar to this compound.

Molecular Dynamics Simulations for Conformational Landscapes

The presence of the ortho-fluoro substituent in this compound can lead to the existence of different rotational isomers (conformers) due to rotation around the C-CHO bond. Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and determine the relative energies and populations of different conformers. nih.gov

Recent studies on difluorobenzaldehydes have utilized rotational spectroscopy combined with theoretical calculations to investigate the coexistence of different conformers in the gas phase. nih.gov These studies have shown that despite potential steric hindrance, planar conformations are often favored. nih.gov MD simulations for this compound would provide valuable information on its conformational flexibility, which can influence its reactivity and interactions with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. wikipedia.orglibretexts.org In the context of drug discovery and materials science, where derivatives of this compound may be of interest, QSAR can be a valuable tool.

QSAR models are built by correlating molecular descriptors (physicochemical properties or theoretical parameters) with an observed activity. nih.gov For a series of derivatives of this compound, descriptors such as electronic parameters (from DFT), steric parameters, and lipophilicity (logP) could be used to build a model that predicts their biological activity or a desired property. This approach can help in prioritizing the synthesis of new derivatives with potentially enhanced activity. nih.gov

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic parameters. researchgate.net For this compound, these calculations can provide:

NMR chemical shifts: Theoretical prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can aid in the interpretation of experimental spectra.

Vibrational frequencies: As mentioned earlier, calculated IR and Raman spectra can be used to assign experimental vibrational bands. elixirpublishers.com The aldehyde C-H stretch is a characteristic vibration that appears in the IR spectrum. pressbooks.pub

UV-Vis absorption spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies and oscillator strengths of electronic transitions, providing a theoretical UV-Vis spectrum that can be compared with experimental measurements.

The accuracy of these predictions is dependent on the chosen level of theory (functional and basis set). Careful benchmarking against experimental data for related compounds is often necessary to select the most appropriate computational method.

Dawn of Novel Catalytic Systems for Enhanced Transformations

The future of chemical synthesis involving this compound lies in the development of innovative catalytic systems that are not only efficient but also environmentally benign. Researchers are increasingly focusing on green chemistry principles and novel activation methods to streamline the synthesis of complex molecules from this valuable precursor.

Harnessing the Power of Photocatalysis and Electrocatalysis

Photocatalytic and electrocatalytic methods are poised to revolutionize the functionalization of this compound. These techniques offer mild reaction conditions and unique reactivity patterns compared to traditional thermal methods. Photocatalysis, utilizing visible light to drive chemical reactions, can enable novel carbon-carbon and carbon-heteroatom bond formations. researchgate.netacs.org For instance, the development of iridium(III)-based photosensitizers has shown promise in the dehydrogenation of N-heterocycles, a transformation that could be adapted for derivatives of this compound. nih.gov Electrocatalysis provides another avenue for green synthesis, using electricity to mediate redox reactions. This approach is particularly attractive for the synthesis of heterocyclic compounds from biomass-derived starting materials and could be extended to transformations involving this compound. osti.govnih.govnsf.gov

Unveiling Novel Biological Activities

While this compound is a known precursor for pharmacologically relevant scaffolds, future research is set to explore the biological activities of its derivatives in greater depth, moving beyond established applications to uncover new therapeutic opportunities.

Broadening the Horizons of Drug Discovery

The unique substitution pattern of this compound provides a foundation for the synthesis of diverse molecular libraries for drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for further chemical modifications. myskinrecipes.com Future research will likely focus on synthesizing and screening derivatives against a wide range of biological targets. For example, the synthesis of novel fluoroquinolone derivatives with potential anticancer activity is an active area of research. mdpi.com Similarly, the pyrazolo[3,4-d]pyrimidine scaffold, known for its kinase inhibitory activity, can be accessed through intermediates derived from halogenated benzaldehydes, opening up possibilities for the development of new cancer therapeutics. nih.gov

Probing Targeted Therapeutic Applications

The development of targeted therapies is a cornerstone of modern medicine. Derivatives of this compound are being investigated as potential components of targeted drug delivery systems and as inhibitors of specific enzymes implicated in disease. For instance, the quinazoline (B50416) scaffold, which can be synthesized from precursors like this compound, is a key component of selective Aurora A kinase inhibitors with potential applications in cancer treatment. nih.gov The design of novel compounds that can selectively target cancer cells while minimizing off-target effects is a major goal. The use of Fe₃O₄ nanoparticles in targeted drug delivery systems is an emerging field where functionalized molecules derived from this compound could play a role. nih.gov

Engineering Advanced Materials with Tailored Properties

The electronic properties conferred by the fluoro and iodo substituents make this compound an attractive starting material for the synthesis of advanced organic materials with applications in electronics and photonics.

Future research in this area will likely concentrate on the design and synthesis of novel organic semiconductors, polymers, and other functional materials. The incorporation of fluorine can enhance the performance of organic light-emitting diodes (OLEDs) and perovskite solar cells. tuni.fi Derivatives of this compound could be used to create new emitter materials or hole-transporting layers for these devices. chemscene.comresearchgate.netscispace.comtcichemicals.com Furthermore, the synthesis of fluorinated porphyrin-based porous polymers for applications in catalysis and gas storage represents another exciting research direction. researchgate.net The development of functional polymers with tailored electronic and physical properties is a broad field where this compound can serve as a key building block.

An exploration of this compound reveals its significant potential in advancing materials science and chemical biology. This article focuses on the future directions and emerging research avenues for this versatile compound, highlighting its role in the development of functional polymers, supramolecular assemblies, and its integration with high-throughput experimentation and interdisciplinary research.

Q & A

Q. Basic

  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-I vibration (~550 cm⁻¹) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 251.0 (C₇H₄FIO⁺) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase for purity analysis (>98%) .

What are the stability considerations for storing this compound in laboratory settings?

Q. Basic

  • Light sensitivity : Store in amber vials at –20°C to prevent iodine dissociation .
  • Moisture : Anhydrous conditions (e.g., molecular sieves) prevent aldehyde hydration to geminal diol.
  • Decomposition : Monitor via TLC; discoloration (yellow to brown) indicates degradation.

How is this compound utilized as a building block in medicinal chemistry?

Q. Advanced

  • Schiff base formation : React with amines to generate imines for antimicrobial agent development .
  • Heterocycle synthesis : Condensation with hydrazines yields pyrazoles, which are evaluated for anticancer activity .
  • Radiotracers : Iodine-125 labeling enables pharmacokinetic studies in vivo .

Methodological Note : For imine synthesis, use Dean-Stark traps to remove water and drive equilibrium.

What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Q. Advanced

  • Exothermic reactions : Control iodination temperatures (<50°C) to avoid runaway reactions .
  • Purification : Column chromatography on silica gel (hexane/ethyl acetate) separates aldehyde from iodinated byproducts.
  • Yield optimization : Batch reactors with slow iodine addition improve homogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.